OXA-22 iodide
CAS No.:
Cat. No.: VC1900485
Molecular Formula: C8H18INOS
Molecular Weight: 303.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18INOS |
---|---|
Molecular Weight | 303.21 g/mol |
IUPAC Name | trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
Standard InChI | InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1 |
Standard InChI Key | TWNAKQKXXMGYQT-SCLLHFNJSA-M |
Isomeric SMILES | C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-] |
Canonical SMILES | CC1OC(CS1)C[N+](C)(C)C.[I-] |
Introduction
Chemical Structure and Properties
OXA-22 iodide is a quaternary ammonium compound containing an oxathiolane ring structure. The molecule possesses a cis configuration at the 2 and 5 positions of the oxathiolane ring, which is critical for its biological activity.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide |
Common Name | OXA-22 |
CAS Number | 76541-57-6 |
Molecular Formula | C₈H₁₈INOS |
Molecular Weight | 303.21 g/mol |
Physical Appearance | Yellow solid |
Solubility | Soluble in water |
Table 1: Basic chemical properties of OXA-22 iodide
Chemical Identifiers
The compound can be identified through several standardized chemical notation systems:
Identifier Type | Value |
---|---|
IUPAC Name | trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
Standard InChI | InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1 |
Standard InChIKey | TWNAKQKXXMGYQT-SCLLHFNJSA-M |
Isomeric SMILES | C[C@@H]1OC@@HCN+(C)C.[I-] |
Canonical SMILES | CC1OC(CS1)CN+(C)C.[I-] |
Table 2: Chemical identifiers for OXA-22 iodide
Molecular Structure and Physical Properties
The molecular structure of OXA-22 iodide consists of an oxathiolane ring with a methyl substituent at position 2 and a trimethylammoniummethyl group at position 5. The iodide serves as the counterion to the positively charged quaternary ammonium.
Structural Features
The key structural features of OXA-22 iodide include:
-
A 1,3-oxathiolane heterocyclic ring containing both oxygen and sulfur atoms
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A methyl group at position 2 of the oxathiolane ring
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A trimethylammoniummethyl group at position 5 of the oxathiolane ring
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A cis-configuration of the substituents at positions 2 and 5
-
Iodide as the counterion to the quaternary ammonium group
The stereochemistry at positions 2 and 5 of the oxathiolane ring is particularly important for the compound's biological activity, as it influences how the molecule interacts with muscarinic receptors.
Mechanism of Action
OXA-22 iodide functions as a potent agonist for muscarinic acetylcholine receptors, specifically targeting these G-protein-coupled receptors in the nervous system. Upon binding, it mimics the action of acetylcholine, leading to downstream signaling cascades that modulate various physiological processes such as smooth muscle contraction and glandular secretion.
Receptor Binding Profile
The compound interacts with multiple subtypes of muscarinic acetylcholine receptors:
Receptor Subtype | Gene | Interaction |
---|---|---|
M1 | CHRM1 | Agonist |
M2 | CHRM2 | Agonist |
M3 | CHRM3 | Agonist |
M4 | CHRM4 | Agonist |
M5 | CHRM5 | Agonist |
Table 3: Muscarinic receptor subtypes targeted by OXA-22 iodide
As a muscarinic agonist, OXA-22 iodide activates these receptors by binding to the orthosteric site, leading to conformational changes that trigger intracellular signaling pathways. This mechanism is similar to that of the endogenous neurotransmitter acetylcholine but with potentially different receptor subtype selectivity and pharmacokinetic properties .
Applications in Research
Due to its potent and selective action on muscarinic receptors, OXA-22 iodide has found various applications in neuroscience and pharmacological research. Some significant applications include:
Neuroscience Research
OXA-22 iodide is used as a pharmacological tool to:
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Study the role of muscarinic receptors in neural circuits
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Investigate cholinergic neurotransmission
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Examine the physiological functions of different muscarinic receptor subtypes
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Explore the relationship between muscarinic receptor activation and various neurological disorders
Pharmacological Studies
The compound serves as a reference molecule for:
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Developing novel muscarinic receptor ligands
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Structure-activity relationship studies of cholinergic compounds
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Screening assays for anti-muscarinic drug candidates
-
Investigating potential therapeutic applications targeting muscarinic receptors
Classification System | Rating | Interpretation |
---|---|---|
WGK Germany | 3 | High water hazard potential |
Storage Class Code | 11 | Combustible Solids |
Table 4: Safety classifications for OXA-22 iodide
Comparison with Related Compounds
OXA-22 iodide belongs to a family of cholinergic agonists. While specific comparative data for OXA-22 against other muscarinic agonists is limited in the provided search results, the following general comparisons can be made:
Muscarinic Receptor Agonists
Compound | Structure | Primary Target | Distinguishing Features |
---|---|---|---|
OXA-22 iodide | Oxathiolane | Muscarinic receptors | Potent non-selective muscarinic agonist |
Acetylcholine | Choline ester | Muscarinic and nicotinic receptors | Endogenous neurotransmitter, rapidly hydrolyzed by acetylcholinesterase |
Carbachol | Carbamate | Muscarinic and nicotinic receptors | More resistant to cholinesterase than acetylcholine |
Pilocarpine | Imidazole alkaloid | Primarily M3 receptors | Used clinically for glaucoma |
Table 5: Comparison of OXA-22 iodide with other cholinergic compounds
OXA-22 iodide differs from other oxathiolane-containing compounds in that it is specifically designed to target muscarinic receptors, whereas many other oxathiolane derivatives have different pharmacological properties or applications.
Supplier | Catalog/Reference Number |
---|---|
Glentham Life Sciences | GL9455 |
Sigma-Aldrich (discontinued) | C011 |
Vulcanchem | VC1900485 |
Cymit Quimica | 7W-GL9455 |
Table 6: Commercial suppliers of OXA-22 iodide
Most suppliers provide the compound for research use only, with appropriate safety documentation and certificates of analysis available upon request .
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